2-Oxa-7-azaspiro[4.5]decane

Enantioselective synthesis Process chemistry Chiral building block

2-Oxa-7-azaspiro[4.5]decane (CAS 176-74-9) is a saturated heterocyclic spiro compound composed of a tetrahydrofuran ring and a piperidine ring fused at a single quaternary carbon. With molecular formula C₈H₁₅NO, molecular weight 141.21 g/mol, XLogP 0.4, and topological polar surface area (TPSA) of 21.3 Ų, this scaffold possesses precisely zero rotatable bonds and offers one hydrogen bond donor and two hydrogen bond acceptors.

Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
CAS No. 176-74-9
Cat. No. B182942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxa-7-azaspiro[4.5]decane
CAS176-74-9
Molecular FormulaC8H15NO
Molecular Weight141.21 g/mol
Structural Identifiers
SMILESC1CC2(CCOC2)CNC1
InChIInChI=1S/C8H15NO/c1-2-8(6-9-4-1)3-5-10-7-8/h9H,1-7H2
InChIKeyARDULWLULNPQBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxa-7-azaspiro[4.5]decane (CAS 176-74-9): Spirocyclic Building Block for CNS and Oncology Drug Discovery Programs


2-Oxa-7-azaspiro[4.5]decane (CAS 176-74-9) is a saturated heterocyclic spiro compound composed of a tetrahydrofuran ring and a piperidine ring fused at a single quaternary carbon [1]. With molecular formula C₈H₁₅NO, molecular weight 141.21 g/mol, XLogP 0.4, and topological polar surface area (TPSA) of 21.3 Ų, this scaffold possesses precisely zero rotatable bonds and offers one hydrogen bond donor and two hydrogen bond acceptors . The compound serves primarily as a versatile pharmaceutical intermediate, with documented utility in the synthesis of NK-1 receptor antagonists and PD-1/PD-L1 small-molecule inhibitors across multiple patent families .

Why In-Class Spirocyclic Analogs Cannot Substitute for 2-Oxa-7-azaspiro[4.5]decane in Lead Optimization


The 2-oxa-7-azaspiro[4.5]decane scaffold occupies a distinct region of physicochemical and conformational space that cannot be replicated by simple heterocycles such as morpholine or by alternative spirocyclic analogs like 7-azaspiro[4.5]decane or 2-oxa-7-azaspiro[3.5]nonane. Replacing the oxygen in 2-oxa-7-azaspiro[4.5]decane with a methylene (to obtain 7-azaspiro[4.5]decane) increases calculated logP from 0.4 to 2.44, significantly raising lipophilicity . Conversely, contracting the tetrahydrofuran ring to an oxetane (2-oxa-7-azaspiro[3.5]nonane) lowers logP to approximately -0.5 to 0.06 and alters the spatial exit vectors of substituents . Even broader comparisons against morpholine-based scaffolds show that oxa-azaspiro systems can reduce logD₇.₄ by up to -1.0 log units while increasing basicity (ΔpKₐ up to +1.9) relative to their monocyclic counterparts [1]. These quantitative differences in lipophilicity, hydrogen-bonding capacity, and three-dimensional geometry mean that an in-class substitution without experimental validation will predictably alter permeability, solubility, metabolic stability, and target binding—compromising the integrity of the structure–activity relationship.

Quantitative Differentiation Evidence for 2-Oxa-7-azaspiro[4.5]decane Versus Closest Analogs


Enantioselective Synthesis: >99% ee Chiral Oxa-Azaspiro Building Block at Multi-Hundred-Gram Scale

The chiral variant benzyl (R)-10-oxo-2-oxa-7-azaspiro[4.5]decane-7-carboxylate was synthesized via a seven-step enantioselective route achieving >99% enantiomeric excess (ee) in 42% overall yield at multi-hundred-gram scale [1]. Prior synthetic approaches to the 2-oxa-7-azaspiro[4.5]decane core lacked stereochemical control or were reported only at milligram scale. The stereocenter is installed through an asymmetric allylic alkylation on the piperidine ring, followed by oxidation/reduction and Mitsunobu cyclization to construct the tetrahydrofuran [1]. In contrast, the unsubstituted 2-oxa-7-azaspiro[4.5]decane (CAS 176-74-9) is achiral at the spiro center and lacks the ketone handle needed for further derivatization, highlighting the significance of this chiral building block for medicinal chemistry programs requiring defined stereochemistry [1].

Enantioselective synthesis Process chemistry Chiral building block

Lipophilicity Differentiation: XLogP of 2-Oxa-7-azaspiro[4.5]decane vs. 7-Azaspiro[4.5]decane

The introduction of an oxygen atom into the spiro framework dramatically alters lipophilicity. 2-Oxa-7-azaspiro[4.5]decane (C₈H₁₅NO) has a computed XLogP of 0.4 , whereas the all-carbon analog 7-azaspiro[4.5]decane (C₉H₁₇N, CAS 176-73-8) has a measured ACD/LogP of 2.44 . This represents a ΔlogP reduction of approximately 2.0 log units solely attributable to the oxygen heteroatom in the five-membered ring. In medicinal chemistry optimization, a logP reduction of this magnitude is associated with improved aqueous solubility and reduced metabolic clearance [1]. The target compound additionally offers one hydrogen bond donor and two hydrogen bond acceptors versus only one hydrogen bond donor and one hydrogen bond acceptor for 7-azaspiro[4.5]decane .

Lipophilicity Drug-likeness Physicochemical properties

Spirocyclic Conformational Rigidity: Zero Rotatable Bonds as a Differentiator from Morpholine-Based Scaffolds

2-Oxa-7-azaspiro[4.5]decane possesses exactly zero rotatable bonds, conferring complete conformational rigidity to the spirocyclic core . In contrast, morpholine—a widely used monocyclic heterocycle in medicinal chemistry—has zero rotatable bonds in its parent form but lacks the three-dimensional spiro junction and has a TPSA of only 12.5 Ų (vs. 21.3 Ų for the target compound) [1]. The AstraZeneca analysis of azaspiro[3.3]heptanes used as morpholine replacements demonstrated that introducing a spirocyclic center lowers measured logD₇.₄ by as much as -1.0 unit relative to the parent morpholine, while increasing basicity (ΔpKₐ = +1.9 for 2,6-diazaspiro[3.3]heptane vs. piperazine) [2]. Although the target compound is a [4.5] spiro system rather than [3.3], the same general principle applies: spiro junction couples the tetrahydrofuran and piperidine rings into a rigid, three-dimensional architecture with well-defined exit vectors that cannot be achieved with monocyclic heterocycles [2].

Conformational restriction Metabolic stability Scaffold design

Validated Application: 2-Oxa-7-azaspiro[4.5]decane Hydrochloride as a Key Intermediate in NK-1 Receptor Antagonist Synthesis

2-Oxa-7-azaspiro[4.5]decane hydrochloride (CAS 374795-37-6) is explicitly disclosed as a reagent for the synthesis of NK-1 receptor antagonists, with documented use in patent WO 2001087838 A1 . The academic literature further confirms that the closely related 1-oxa-7-azaspiro[4.5]decane scaffold serves as the core structure for epimeric NK-1 receptor antagonist precursors, where stereocontrolled syntheses of individual C3 epimers of 3-aryl-6-phenyl-1-oxa-7-azaspiro[4.5]decane were achieved via hydrogenation of an arylated dihydrofuran and stereo- and regioselective alkene hydroarylation [1]. In contrast, the alternative spirocyclic scaffold 7-azaspiro[4.5]decane (lacking the oxygen heteroatom) is not reported in the NK-1 antagonist literature, and its higher logP (2.44) would be expected to disadvantage CNS penetration metrics . The oxa-azaspiro[4.5]decane scaffold thus represents the validated chemotype for this therapeutic target class.

NK-1 receptor antagonist Substance P CNS drug discovery

Patent-Enabled PD-1/PD-L1 Small-Molecule Inhibitor Scaffold: Direct Link to Immuno-Oncology Applications

2-Oxa-7-azaspiro[4.5]decane hydrochloride (CAS 374795-37-6) is specifically listed as a synthetic intermediate in patent families covering PD-1/PD-L1 small-molecule inhibitors, including CN-111793077-A, WO-2019174533-A1, and CN-111788193-A . These patents disclose compounds that target the PD-1/PD-L1 immune checkpoint axis, a validated immuno-oncology mechanism distinct from the NK-1 antagonist application. The spirocyclic oxa-azaspiro scaffold provides a three-dimensional pharmacophore that is structurally differentiated from the planar aromatic scaffolds commonly employed in PD-L1 small-molecule programs. Additionally, the compound is cited in WO-2022267930-A1 (tricyclic compounds) and WO-2022134641-A1 (aromatic heterocyclic compounds), collectively spanning three distinct therapeutic patent families .

PD-1/PD-L1 inhibitor Immuno-oncology Small-molecule checkpoint inhibitor

Optimal Research and Procurement Scenarios for 2-Oxa-7-azaspiro[4.5]decane Based on Quantitative Evidence


Chiral Lead Optimization Requiring Enantiopure Building Blocks at Scale

Medicinal chemistry teams advancing a chiral lead series that incorporates the 2-oxa-7-azaspiro[4.5]decane scaffold should procure the enantiopure benzyl (R)-10-oxo-2-oxa-7-azaspiro[4.5]decane-7-carboxylate (>99% ee), which has been demonstrated at multi-hundred-gram scale in 42% overall yield [1]. The ketone handle at C10 provides a synthetic vector for further diversification that is absent in the unsubstituted parent compound (CAS 176-74-9). This building block is directly applicable to structure–activity relationship (SAR) studies where absolute stereochemistry at the spiro center is critical for target engagement.

NK-1 Receptor Antagonist Drug Discovery Programs

Research groups targeting the neurokinin-1 (NK-1) receptor for pain, emesis, or depression indications should prioritize 2-oxa-7-azaspiro[4.5]decane hydrochloride (CAS 374795-37-6) as the starting material. The 1-oxa-7-azaspiro[4.5]decane scaffold has validated stereocontrolled synthetic methodology enabling access to individual C3 epimers of NK-1 antagonist precursors, as reported by Kulagowski et al. (2001) [2]. The balanced XLogP of 0.4 and favorable TPSA (21.3 Ų) for this scaffold align with CNS drug-likeness criteria .

Fragment-Based Drug Discovery Seeking Three-Dimensional, Conformationally Constrained Scaffolds

Fragment-based drug discovery (FBDD) programs that aim to explore underexplored three-dimensional chemical space should select 2-oxa-7-azaspiro[4.5]decane over planar aromatic or monocyclic heterocycle fragments. The scaffold's zero rotatable bonds, combined with a TPSA of 21.3 Ų and XLogP of 0.4, delivers a rigid, sp³-rich fragment with well-defined exit vectors from the spiro junction . Class-level evidence from AstraZeneca demonstrates that oxa-azaspiro systems can reduce logD₇.₄ by up to -1.0 log unit versus morpholine, improving solubility while maintaining sufficient lipophilicity for membrane permeability [3].

Immuno-Oncology Small-Molecule PD-1/PD-L1 Program Initiation

Industrial medicinal chemistry groups initiating small-molecule PD-1/PD-L1 inhibitor programs can incorporate 2-oxa-7-azaspiro[4.5]decane hydrochloride as a key intermediate, leveraging its documented use in patent families CN-111793077-A and WO-2019174533-A1 . The three-dimensional spirocyclic pharmacophore provides structural differentiation from the biphenyl-based PD-L1 inhibitors that dominate the field, potentially offering improved intellectual property positioning and physicochemical properties. The hydrochloride salt form (CAS 374795-37-6) enhances aqueous solubility for parallel synthesis and high-throughput screening workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Oxa-7-azaspiro[4.5]decane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.